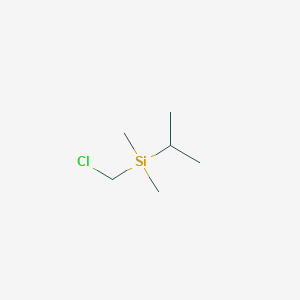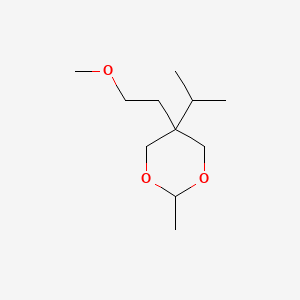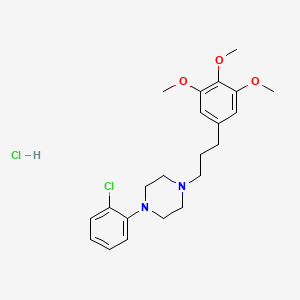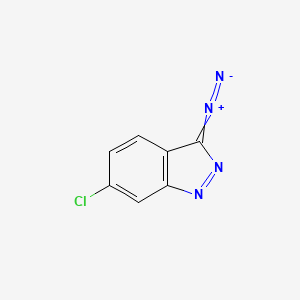
6-Chloro-3-diazo-3H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-diazo-3H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a diazo group in this compound makes it particularly interesting for synthetic chemists due to its potential reactivity and utility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-diazo-3H-indazole typically involves the diazotization of 6-chloroindazole. This can be achieved by treating 6-chloroindazole with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the diazotization reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to maintain precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-3-diazo-3H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form new heterocyclic compounds.
Reduction Reactions: The diazo group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Cycloaddition Reactions: Often require a catalyst such as a transition metal complex.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Yield substituted indazoles.
Cycloaddition Reactions: Produce fused heterocyclic systems.
Reduction Reactions: Result in the formation of 6-chloro-3-aminoindazole.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-diazo-3H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of dyes and pigments due to its reactive diazo group.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-diazo-3H-indazole largely depends on the type of reaction it undergoes. In substitution reactions, the diazo group acts as a leaving group, facilitating the introduction of various nucleophiles. In cycloaddition reactions, the diazo group participates in the formation of new bonds, leading to the creation of complex ring systems. The specific molecular targets and pathways involved would vary based on the context of its application.
Vergleich Mit ähnlichen Verbindungen
6-Chloroindazole: Lacks the diazo group, making it less reactive in certain synthetic applications.
3-Diazoindazole:
6-Bromo-3-diazo-3H-indazole: Similar reactivity but with different electronic and steric properties due to the bromo substituent.
Uniqueness: 6-Chloro-3-diazo-3H-indazole is unique due to the presence of both the chloro and diazo groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
13096-90-7 |
|---|---|
Molekularformel |
C7H3ClN4 |
Molekulargewicht |
178.58 g/mol |
IUPAC-Name |
6-chloro-3-diazoindazole |
InChI |
InChI=1S/C7H3ClN4/c8-4-1-2-5-6(3-4)11-12-7(5)10-9/h1-3H |
InChI-Schlüssel |
YXHLSCOIHMUMAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N=NC2=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




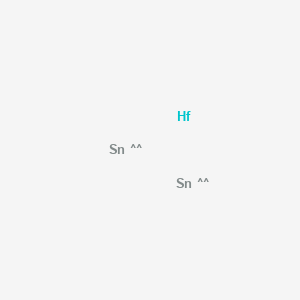
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
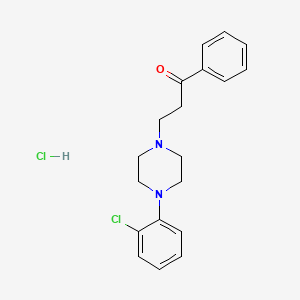

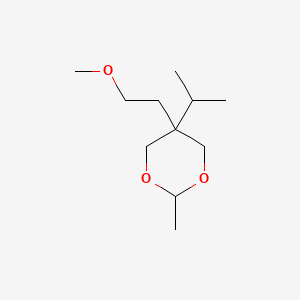
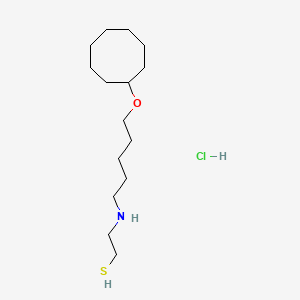
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)

